molecular formula C21H15Cl2N3O2 B14996784 6-chloro-2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14996784
M. Wt: 412.3 g/mol
InChI Key: VVZIVSLFEDSOIB-UHFFFAOYSA-N
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Description

6-chloro-2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 6-chloro-2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold. Industrial production methods may include the use of green chemistry protocols to minimize environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-chloro-2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazo[1,2-a]pyridine scaffold allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines, such as:

Properties

Molecular Formula

C21H15Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

6-chloro-2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H15Cl2N3O2/c22-14-3-1-2-13(10-14)20-21(26-12-15(23)4-7-19(26)25-20)24-16-5-6-17-18(11-16)28-9-8-27-17/h1-7,10-12,24H,8-9H2

InChI Key

VVZIVSLFEDSOIB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

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